molecular formula C18H17N5O4S B2850970 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1219913-10-6

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2850970
M. Wt: 399.43
InChI Key: QAPHTBYRBCWCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a 4-methyl-1,2,3-thiadiazol-5-yl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the piperidin-1-yl group could potentially undergo reactions with electrophiles, and the 1,3,4-oxadiazol-2-yl group could potentially react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and functional groups .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Without specific information on this compound, I can’t provide details on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use as a pharmaceutical compound, if applicable .

properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-10-15(28-22-19-10)18(24)23-6-2-3-12(8-23)17-21-20-16(27-17)11-4-5-13-14(7-11)26-9-25-13/h4-5,7,12H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPHTBYRBCWCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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